5-benzyl-2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C22H22N4OS |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-benzyl-2-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H22N4OS/c1-15-24-21(19(28-15)14-16-8-4-3-5-9-16)22(27)23-13-12-20-25-17-10-6-7-11-18(17)26(20)2/h3-11H,12-14H2,1-2H3,(H,23,27) |
InChI Key |
BUZIZNPKMSSTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NCCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-Benzimidazole Ethylamine Intermediate
The benzimidazole component is synthesized through a sequence of oxidation, methylation, and bromination reactions. As detailed in benzimidazole-thiazole hybrid studies , the process begins with the oxidation of 2-(1-hydroxyethyl)benzimidazole using chromium trioxide in acetic acid to yield 2-acetylbenzimidazole. Subsequent methylation with dimethyl sulfate introduces the 1-methyl group, forming 1-methyl-2-acetylbenzimidazole. Bromination of this intermediate with hydrobromic acid in acetic acid generates 1-methyl-2-(2-bromoacetyl)benzimidazole, which is then subjected to nucleophilic substitution with ethylamine to produce 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine.
Reaction Conditions Table
Construction of 5-Benzyl-2-Methyl-1,3-Thiazole-4-Carboxylic Acid
The thiazole core is synthesized via a Hantzsch thiazole formation reaction. Ethyl 2-amino-4-carboxylate serves as the starting material, which undergoes Boc protection of the amine group, followed by hydrolysis of the ester to the carboxylic acid . Coupling with benzylamine via EDCI/HOBt-mediated peptide bond formation yields 5-benzyl-2-methyl-1,3-thiazole-4-carboxylic acid.
Key Synthetic Steps
-
Boc Protection : Ethyl 2-amino-4-carboxylate is treated with di-tert-butyl dicarbonate in dichloromethane to protect the amine .
-
Ester Hydrolysis : The protected ester is hydrolyzed using aqueous NaOH to generate the carboxylic acid .
-
Amide Coupling : The acid is coupled with benzylamine using EDCI, HOBt, and DIPEA in dichloromethane to install the benzyl group .
Coupling of Thiazole-4-Carboxylic Acid with Benzimidazole Ethylamine
The final step involves coupling the thiazole-4-carboxylic acid with 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine. As demonstrated in analogous syntheses , this is achieved using EDCI and HOBt in dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and chromatographic purification to isolate the target compound.
Optimization Data
-
Coupling Agents : EDCI/HOBt outperformed other reagents (e.g., DCC) with a 92% conversion rate .
-
Solvent : DMF provided superior solubility compared to THF or dichloromethane .
-
Purification : Flash chromatography (ethyl acetate/hexanes, 1:1) yielded 89% pure product .
Analytical Characterization and Validation
The synthesized compound is validated using NMR, HPLC, and mass spectrometry. Key spectral data include:
-
¹H-NMR (CDCl₃) : δ 7.58 (s, 1H, thiazole-H), 7.15–7.26 (m, 8H, aromatic), 4.32 (q, 2H, -CH₂NH-) .
-
MS (ESI+) : m/z 390.5 [M+H]⁺, consistent with the molecular formula C₂₂H₂₂N₄OS .
Comparative Analysis of Alternative Routes
Alternative methods from patent literature propose microwave-assisted coupling and solid-phase synthesis. However, these approaches exhibit lower yields (65–75%) and require specialized equipment, making the solution-phase EDCI/HOBt method more practical for scale-up.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) is commonly used for benzylic oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing carboxamides.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions on the aromatic rings.
Major Products
Oxidation: Benzylic oxidation yields benzyl alcohols or benzaldehydes.
Reduction: Reduction of the carboxamide group yields primary amines.
Substitution: Substitution reactions yield various functionalized derivatives of the parent compound.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems .
Biology
In biological research, derivatives of this compound have shown potential as antimicrobial agents, targeting various bacterial and fungal strains .
Medicine
The compound and its derivatives are being investigated for their potential as therapeutic agents, particularly in the treatment of infections and cancer .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coordination complexes .
Mechanism of Action
The mechanism of action of 5-benzyl-2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, disrupting their normal function . The thiazole ring can also participate in various biochemical pathways, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues of Benzimidazole-Thiazole Hybrids
Ethyl 6-[5-({2-[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]-1-methyl-1H-benzimidazol-5-yl}methyl)-1-methyl-1H-benzimidazol-2-yl]-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridine-2-carboxylate (Compound 15)
- Key Differences :
AT9283 (N-cyclopropyl-N’-[3-[5-(4-morpholinylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl] Urea)
- Key Differences :
- Similarities :
- Both compounds leverage benzimidazole’s planar aromaticity for target binding.
5-(2-Chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide (CAS: 1574480-01-5)
- Key Differences :
- Similarities :
- Retains the thiazole-carboxamide core, critical for hydrogen bonding with biological targets.
Physicochemical and Pharmacokinetic Properties
Notes:
- Hydrophilic modifications in analogs like Compound 15 improve solubility but may limit blood-brain barrier penetration.
Biological Activity
5-benzyl-2-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22N4OS
- Molecular Weight : 358.47 g/mol
The compound features a thiazole ring, a benzimidazole moiety, and an amide functional group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of thiazole and benzimidazole compounds often possess significant antimicrobial properties. For instance, similar structures have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
2. Anticancer Properties
The anticancer potential of compounds containing benzimidazole and thiazole rings has been documented. For example, certain derivatives have been reported to induce apoptosis in cancer cells, with IC50 values in the low micromolar range. A related study highlighted that compounds with similar structural features showed promising results against human cancer cell lines, suggesting that this compound may also exhibit such properties.
3. Antitubercular Activity
Research into related compounds has indicated potential antitubercular activity. For instance, a benzo-[d]-imidazo derivative was found to have an IC50 of 2.32 μM against Mycobacterium tuberculosis, suggesting that similar compounds could be investigated for their efficacy against tuberculosis.
Case Study 1: Anticancer Activity
In a recent study involving a series of benzimidazole derivatives, one compound demonstrated an IC50 value of 7.4 μM against MCF cell lines. The study indicated that structural modifications significantly influenced the anticancer activity, emphasizing the need for further investigation into the specific effects of substituents on the thiazole and benzimidazole rings.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of various thiazole derivatives showed that those with bulky hydrophobic groups exhibited enhanced antimicrobial activity. This suggests that the presence of such groups in this compound could similarly enhance its antimicrobial properties.
Data Table
The following table summarizes key findings from studies on related compounds:
| Compound Name | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | E. coli | 15 | Cell wall synthesis inhibition |
| Compound B | MCF cell line | 7.4 | Apoptosis induction |
| Compound C | Mycobacterium tuberculosis | 2.32 | Inhibition of cell division |
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography .
- Catalyst screening : Pd-based catalysts for cross-coupling reactions improve yields; microwave-assisted synthesis reduces reaction time .
- Monitoring : TLC for stepwise tracking and NMR for structural validation of intermediates .
How can structural discrepancies in NMR or crystallographic data for this compound be resolved?
Advanced Research Focus
Discrepancies may arise from:
Q. Methodological Resolution :
- Variable-temperature NMR : To identify dynamic equilibria in solution .
- DFT calculations : Compare experimental NMR shifts with computed spectra to validate tautomeric states .
- Multi-technique validation : Pair X-ray data with solid-state NMR to reconcile crystallographic and solution-phase structures .
What strategies are effective for analyzing contradictory bioactivity data across different assay systems?
Advanced Research Focus
Contradictions may stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
- Solubility issues : Poor aqueous solubility may lead to inconsistent dose-response curves .
Q. Resolution Framework :
Standardize assay conditions : Use uniform cell lines, buffer systems (e.g., PBS with 0.1% DMSO), and positive controls .
Solubility enhancement : Employ co-solvents (e.g., cyclodextrins) or nanoformulations .
Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
What computational approaches are validated for predicting binding modes of this compound with biological targets?
Q. Advanced Research Focus
- Molecular docking : Software like AutoDock Vina or Glide can predict binding to kinases or GPCRs, leveraging the benzimidazole-thiazole scaffold’s rigidity .
- MD simulations : 100-ns trajectories assess stability of ligand-target complexes, with RMSD analysis to validate pose retention .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors/acceptors) to guide SAR studies .
Q. Validation Metrics :
- Docking scores vs. experimental IC50 : Correlation coefficients >0.7 indicate predictive reliability .
- Consensus scoring : Combine results from multiple docking algorithms to reduce false positives .
How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Basic Research Focus
Key Modifiable Regions :
- Benzyl group (R1) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects .
- Benzimidazole substituents (R2) : Vary alkyl chains or aryl groups to probe steric tolerance .
- Thiazole core : Replace methyl with bulkier substituents (e.g., isopropyl) to assess conformational flexibility .
Q. SAR Workflow :
Parallel synthesis : Generate libraries via combinatorial chemistry .
High-throughput screening : Test against panels of kinases or microbial strains .
Data clustering : Use PCA or heatmaps to identify activity trends .
What are the best practices for ensuring compound stability during long-term storage and biological assays?
Q. Basic Research Focus
- Storage conditions : Lyophilize and store at -80°C under argon to prevent oxidation/hydrolysis .
- In-assay stability : Monitor degradation via HPLC at 0, 24, and 48-hour timepoints .
- Buffering agents : Use HEPES (pH 7.4) to minimize pH-driven decomposition .
Q. Stability Indicators :
| Parameter | Acceptable Threshold |
|---|---|
| Purity (HPLC) | ≥95% over 6 months |
| Degradation products | ≤2% |
How can researchers address low yields in the final amide coupling step?
Advanced Research Focus
Common Pitfalls :
Q. Solutions :
- Alternative coupling reagents : Switch from EDC/HOBt to PyBOP or HATU for sterically hindered substrates .
- Microwave assistance : Apply 50 W irradiation at 80°C for 30 minutes to accelerate kinetics .
- Pre-activation : Pre-form the acid chloride using SOCl₂ before adding the amine .
What analytical techniques are critical for confirming the purity and identity of this compound?
Q. Basic Research Focus
Q. Reference Data :
| Technique | Critical Parameters |
|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (benzimidazole aromatic protons) |
| HPLC | Retention time = 12.3 min (C18 column, 60% MeCN) |
How does the compound’s logP affect its pharmacokinetic profile, and what modifications can improve bioavailability?
Q. Advanced Research Focus
- logP optimization : The current logP (~3.5) may limit aqueous solubility. Introduce polar groups (e.g., -OH, -SO₃H) to reduce hydrophobicity .
- Prodrug strategies : Mask carboxylate groups as esters for enhanced membrane permeability .
- Salt formation : Prepare hydrochloride or sodium salts to improve dissolution rates .
What are the validated protocols for assessing cytotoxicity and selectivity in cancer vs. normal cell lines?
Q. Advanced Research Focus
- Cell panel : Test against MCF-7 (cancer) and HEK293 (normal) using MTT assays .
- Selectivity index (SI) : Calculate as IC50(normal)/IC50(cancer); target SI >10 .
- Mechanistic studies : Perform Annexin V/PI staining to confirm apoptosis vs. necrosis .
Q. Example Data :
| Cell Line | IC50 (µM) | SI |
|---|---|---|
| MCF-7 | 0.45 | 22.2 |
| HEK293 | 10.0 | — |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
